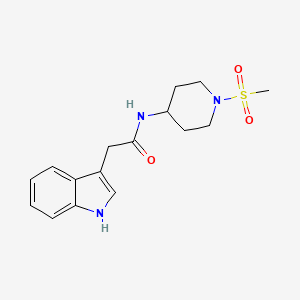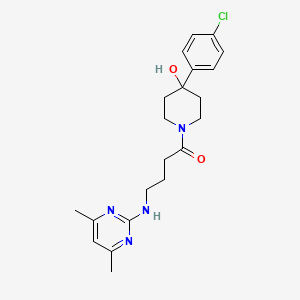![molecular formula C18H16N6O3 B10985144 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10985144.png)
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone coreCommon reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the coupling .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may bind to receptors and modulate their activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Triazolopyridine Derivatives: Compounds with the triazolopyridine moiety also show comparable properties.
Uniqueness
What sets 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE apart is the combination of both quinazolinone and triazolopyridine moieties in a single molecule. This unique structure may confer enhanced biological activities and specificity compared to other similar compounds .
Properties
Molecular Formula |
C18H16N6O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H16N6O3/c25-16(19-9-8-15-22-21-14-7-3-4-10-23(14)15)11-24-17(26)12-5-1-2-6-13(12)20-18(24)27/h1-7,10H,8-9,11H2,(H,19,25)(H,20,27) |
InChI Key |
RCTBTSXBARPFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10985065.png)
![ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10985074.png)
![2-(4-chlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10985078.png)
![1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B10985084.png)

![3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B10985088.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide](/img/structure/B10985093.png)

![N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B10985117.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10985127.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10985135.png)

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide](/img/structure/B10985139.png)
